molecular formula C10H15ClO3 B13174397 Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13174397
M. Wt: 218.68 g/mol
InChI Key: JWPZGVPSEGFLOH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a unique 1-oxaspiro[2.5]octane core. The molecule contains a chlorine atom at the 2-position and a methyl group at the 5-position, both of which influence its steric and electronic properties. The ester functional group (methyl carboxylate) enhances solubility in organic solvents, while the spiro architecture introduces conformational rigidity.

Properties

Molecular Formula

C10H15ClO3

Molecular Weight

218.68 g/mol

IUPAC Name

methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H15ClO3/c1-7-4-3-5-9(6-7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3

InChI Key

JWPZGVPSEGFLOH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)C(O2)(C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the construction of the spirocyclic 1-oxaspiro[2.5]octane framework, followed by selective functionalization to introduce the chlorine and methyl substituents at the appropriate positions, and esterification to form the methyl carboxylate group.

Key Synthetic Routes

Spirocyclic Core Formation

The spirocyclic core is generally formed via cyclization reactions involving appropriately substituted precursors such as hydroxy or halogenated cyclic intermediates. The 1-oxaspiro[2.5]octane ring system can be constructed by intramolecular nucleophilic substitution or ring-closing reactions under controlled conditions.

Introduction of Methyl Group at Position 5

The methyl substituent at position 5 can be introduced via alkylation reactions. For example, alkylation of the spirocyclic intermediate with methyl halides (e.g., methyl iodide) in the presence of a strong base can selectively install the methyl group.

Esterification to Form Methyl Carboxylate

Esterification is typically carried out by reacting the corresponding carboxylic acid intermediate with methanol under acidic catalysis or by direct methylation using methyl chloroformate in the presence of a base such as triethylamine to neutralize hydrochloric acid generated during the reaction.

Representative Synthetic Procedure

A representative synthetic route adapted from related spirocyclic compounds involves:

  • Reacting the spirocyclic intermediate bearing a hydroxyl or keto group at position 2 with thionyl chloride to introduce the chlorine substituent.
  • Alkylating the position 5 of the spirocyclic system with methyl iodide under basic conditions.
  • Treating the resulting compound with methyl chloroformate and triethylamine to form the methyl ester.

Purification is typically performed by column chromatography using silica gel, and the product is characterized by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Industrial Production Considerations

On an industrial scale, continuous flow reactors are often employed to ensure consistent reaction conditions, high yield, and reproducibility. Automated control of temperature, pressure, and reactant feed rates is critical. The use of greener solvents and minimizing hazardous reagents are also important considerations for scale-up.

Data Table: Summary of Preparation Methods

Step Reagents/Conditions Purpose Notes
Spirocyclic core formation Intramolecular cyclization of precursors Construct 1-oxaspiro[2.5]octane ring Requires precise control of reaction parameters
Chlorination at position 2 Thionyl chloride (SOCl₂), PCl₅ Introduce chlorine substituent Control temperature to avoid side reactions
Methylation at position 5 Methyl iodide, strong base (e.g., NaH) Install methyl group Selectivity depends on base and solvent
Esterification Methyl chloroformate, triethylamine Form methyl carboxylate ester Neutralizes HCl byproduct; purification needed
Purification Silica gel column chromatography Isolate pure compound Confirm purity by HPLC (>95%) and NMR

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives such as amides or thioethers.

    Oxidation Reactions: Formation of oxo derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby exerting its effects. The specific pathways involved depend on the nature of the target molecules and the context of the reaction.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared structural motifs (spiro/bicyclic frameworks, ester groups, or substituent diversity):

Methyl 5-Ethyl-1-Oxaspiro[2.5]octane-2-Carboxylate (CAS: 1561940-53-1)
  • Molecular Formula : C₁₁H₁₈O₃
  • Molecular Weight : 198.26 g/mol
  • Key Features: Ethyl substituent at the 5-position instead of methyl, and absence of chlorine at the 2-position.
Ethyl 3-endo-Aminobicyclo[2.2.2]oct-5-ene-2-exo-Carboxylate Hydrochloride (±)-2
  • Molecular Framework: Bicyclo[2.2.2]octene with an amino group and ester.
  • Melting Point : 227–229 °C
  • Key Features: The bicyclic system introduces different steric constraints compared to the spiro core. The amino group (as hydrochloride) enhances polarity, contrasting with the chloro and methyl substituents in the target compound .
Methyl 5-Amino-1-Benzothiophene-2-Carboxylate (CAS: 20532-28-9)
  • Molecular Formula: C₁₀H₉NO₂S
  • Molecular Weight : 207.25 g/mol
  • Key Features: Benzothiophene aromatic system replaces the spiro structure.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features Melting Point (°C)
Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate C₁₀H₁₅ClO₃ (inferred) ~218.68 (calculated) 2-Cl, 5-CH₃ Spirocyclic, ester, chloro-substituent Not reported
Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate C₁₁H₁₈O₃ 198.26 5-C₂H₅ Spirocyclic, ester Not reported
Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate hydrochloride (±)-2 C₁₁H₁₈ClNO₂ 231.72 3-NH₂ (HCl salt), bicyclic Bicyclic, ester, amino hydrochloride 227–229
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 207.25 5-NH₂, benzothiophene Aromatic, ester, amino Not reported

Key Observations

Impact of Substituents: The chlorine atom in the target compound likely enhances electrophilic reactivity compared to the ethyl or amino groups in analogs. This could influence its behavior in substitution or elimination reactions.

Polarity and Solubility: The hydrochloride salt of the bicyclic analog (±)-2 exhibits high polarity due to the ionic amino group, contrasting with the neutral ester and chloro groups in the spiro compounds . The benzothiophene derivative’s aromaticity may reduce solubility in polar solvents compared to spiro systems .

Thermal Properties: The bicyclic analog (±)-2 has a notably high melting point (227–229 °C), likely due to ionic interactions in the hydrochloride salt. The spiro compounds, lacking such ionic groups, may exhibit lower melting points .

Biological Activity

Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound that has garnered attention due to its unique spiro structure and potential biological activities. This article explores its biological activity, including interactions with biomolecules, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H11ClO3C_9H_{11}ClO_3 and a molecular weight of approximately 218.68 g/mol. Its spiro structure, characterized by an oxygen atom in the spiro linkage, contributes to its reactivity and biological interactions. The presence of a chlorine atom and methyl groups enhances its electrophilic properties, making it a candidate for further pharmacological studies .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This allows it to react with nucleophilic sites on proteins or nucleic acids, potentially leading to modifications that can alter biological functions . Such interactions may have implications for various cellular processes, including signaling pathways and metabolic functions.

Potential Therapeutic Applications

Preliminary studies suggest that this compound may possess therapeutic properties. Its structural similarities to other oxaspiro compounds indicate that it could be effective in targeting specific biological pathways. For instance, compounds with similar structures have been explored for their roles in obesity management and metabolic regulation . Future research is needed to elucidate the specific mechanisms through which this compound exerts its effects.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound in relation to similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC9H11ClO3Contains a chlorine atom and a unique spiro structure
Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateC11H17ClO3Additional methyl groups at positions 5 and 7
Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylateC10H13O3Ethyl substitution instead of methyl

This table illustrates how the specific chlorine substitution and methyl groups influence the reactivity and potential biological activities of these compounds .

Case Studies and Research Findings

Research into the biological activity of this compound is still in its early stages, but several studies have begun to explore its pharmacological potential:

  • Electrophilic Interactions : Studies indicate that the compound can modify proteins through electrophilic mechanisms, which may lead to changes in protein function and cellular signaling pathways .
  • Therapeutic Target Exploration : Investigations into similar oxaspiro compounds have shown promise in treating metabolic disorders, suggesting that this compound could also be beneficial in this area .
  • In Vitro Studies : Preliminary in vitro studies are being conducted to assess the compound's effects on cell viability and metabolic activity, which will provide insights into its safety profile and efficacy as a therapeutic agent.

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